molecular formula C18H18N2O6 B6412567 4-(3-BOC-Aminophenyl)-2-nitrobenzoic acid;  95% CAS No. 1261981-67-2

4-(3-BOC-Aminophenyl)-2-nitrobenzoic acid; 95%

Cat. No. B6412567
CAS RN: 1261981-67-2
M. Wt: 358.3 g/mol
InChI Key: JYSAVFLPRLEMLQ-UHFFFAOYSA-N
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Description

4-(3-BOC-Aminophenyl)-2-nitrobenzoic acid (also known as 4-(3-t-butoxycarbonylaminophenyl)-2-nitrobenzoic acid, or 4-BOC-APNB) is a useful organic compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 291.33 g/mol and a melting point of 97-99°C. The compound is commonly used in the synthesis of other organic compounds, and has applications in the field of biochemistry and pharmacology.

Scientific Research Applications

4-BOC-APNB is a useful compound in scientific research due to its ability to act as a protecting group for amines. It is commonly used in the synthesis of other organic compounds, such as peptides and amino acids, which have a wide range of applications in biochemistry and pharmacology. The compound is also used in the synthesis of drugs, and has been used in the synthesis of antifungal agents and antibiotics.

Mechanism of Action

The mechanism of action of 4-BOC-APNB is based on its ability to act as a protecting group for amines. The compound acts as a temporary masking agent, which prevents the amine group from undergoing unwanted reactions. This allows the amine group to be used in subsequent reactions without being modified.
Biochemical and Physiological Effects
4-BOC-APNB has no known direct biochemical or physiological effects. However, the compounds that are synthesized using 4-BOC-APNB may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-BOC-APNB in lab experiments is its ability to act as a protecting group for amines. This allows the amine group to be used in subsequent reactions without being modified. The main limitation of using 4-BOC-APNB is that it is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 4-BOC-APNB. These include the development of new synthetic methods for the synthesis of 4-BOC-APNB and other compounds, the development of new applications for the compound, and the development of new compounds based on the structure of 4-BOC-APNB. Additionally, further research into the biochemical and physiological effects of compounds synthesized using 4-BOC-APNB may be beneficial.

Synthesis Methods

4-BOC-APNB can be synthesized from the reaction of 4-aminophenol and 3-t-butoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature of 0-5°C and the resulting product is a white solid with a melting point of 97-99°C.

properties

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(10-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSAVFLPRLEMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128379
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-BOC-Aminophenyl)-2-nitrobenzoic acid

CAS RN

1261981-67-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261981-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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